Cas no 1447695-07-9 (2-(Difluoromethyl)pyridine-3-carbonyl chloride)

2-(Difluoromethyl)pyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)pyridine-3-carbonyl chloride
- 2-(difluoromethyl)nicotinoyl chloride
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- インチ: 1S/C7H4ClF2NO/c8-6(12)4-2-1-3-11-5(4)7(9)10/h1-3,7H
- InChIKey: GARBUWDWXRWWLH-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=CC=CN=C1C(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30
2-(Difluoromethyl)pyridine-3-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029078763-1g |
2-(Difluoromethyl)pyridine-3-carbonyl chloride |
1447695-07-9 | 97% | 1g |
1,504.90 USD | 2021-06-03 | |
Alichem | A029078763-250mg |
2-(Difluoromethyl)pyridine-3-carbonyl chloride |
1447695-07-9 | 97% | 250mg |
484.80 USD | 2021-06-03 | |
Alichem | A029078763-500mg |
2-(Difluoromethyl)pyridine-3-carbonyl chloride |
1447695-07-9 | 97% | 500mg |
815.00 USD | 2021-06-03 |
2-(Difluoromethyl)pyridine-3-carbonyl chloride 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
2-(Difluoromethyl)pyridine-3-carbonyl chlorideに関する追加情報
Introduction to 2-(Difluoromethyl)pyridine-3-carbonyl chloride (CAS No. 1447695-07-9)
2-(Difluoromethyl)pyridine-3-carbonyl chloride, identified by the CAS number 1447695-07-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those requiring a difluoromethyl group for enhanced metabolic stability and binding affinity. The presence of both a pyridine ring and a carbonyl chloride functionality makes it a versatile building block for medicinal chemists seeking to develop novel therapeutic agents.
The difluoromethyl group is a key structural feature that imparts unique chemical properties to the molecule. This substituent is well-documented for its ability to improve the pharmacokinetic profile of drug candidates, including increasing their lipophilicity and reducing susceptibility to metabolic degradation. In recent years, there has been a surge in research focusing on the incorporation of fluorine atoms into drug molecules, driven by their ability to modulate electronic effects, steric hindrance, and binding interactions with biological targets. The pyridine-3-carbonyl chloride moiety further enhances the reactivity of the compound, making it an ideal candidate for nucleophilic substitution reactions that are fundamental in constructing complex scaffolds.
One of the most compelling applications of 2-(Difluoromethyl)pyridine-3-carbonyl chloride is in the synthesis of kinase inhibitors, which are among the most widely studied classes of drugs due to their therapeutic potential in treating cancers and inflammatory diseases. The pyridine ring provides a scaffold that can be readily modified to interact with specific amino acid residues in protein kinases, while the difluoromethyl group can be strategically positioned to enhance binding affinity and selectivity. For instance, recent studies have demonstrated that compounds incorporating this motif exhibit improved activity against mutant forms of kinases associated with resistance to existing therapies.
In addition to its role in kinase inhibition, 2-(Difluoromethyl)pyridine-3-carbonyl chloride has been explored in the development of antiviral agents. The unique electronic properties of the difluoromethyl group have been shown to influence the binding kinetics between drug candidates and viral proteases or polymerases, leading to more effective inhibition. A notable example comes from research on influenza virus inhibitors, where compounds featuring this moiety have demonstrated enhanced stability against enzymatic degradation. This underscores the importance of fluorinated intermediates in designing next-generation antiviral therapies.
The synthetic utility of 2-(Difluoromethyl)pyridine-3-carbonyl chloride extends beyond pharmaceutical applications. It has also been utilized in agrochemical research, particularly in the development of novel pesticides and herbicides. The combination of a pyridine ring and a carbonyl chloride group allows for facile derivatization into compounds that can interact with biological targets in plants and pests. Recent advancements have shown that derivatives of this compound exhibit potent activity against resistant strains of weeds while maintaining low toxicity to non-target organisms, highlighting its potential as a sustainable solution for crop protection.
The chemical reactivity of 2-(Difluoromethyl)pyridine-3-carbonyl chloride is primarily governed by its carbonyl chloride functionality, which readily undergoes nucleophilic addition reactions. This property has been leveraged in multi-step syntheses where it serves as a key intermediate for constructing heterocyclic frameworks. For example, it can be converted into amides or esters through reaction with alcohols or amines, providing access to a wide range of derivatives with diverse biological activities. Furthermore, its ability to participate in Friedel-Crafts acylations makes it valuable for introducing acyl groups into aromatic systems, which is a common strategy in drug design.
Recent innovations in synthetic methodologies have further expanded the applications of 2-(Difluoromethyl)pyridine-3-carbonyl chloride. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the introduction of complex substituents at specific positions within the molecule. These techniques have allowed researchers to fine-tune the pharmacological properties of derived compounds by modulating their electronic and steric environments. Such advances have accelerated the discovery pipeline for new drugs by providing efficient routes to structurally diverse molecules.
The industrial production and handling of 2-(Difluoromethyl)pyridine-3-carbonyl chloride require careful consideration due to its reactive nature. While it does not fall under any hazardous material classifications that restrict its use, proper safety protocols must be followed to ensure safe handling and storage. Manufacturers typically employ inert atmospheres and controlled reaction conditions to prevent unwanted side reactions that could compromise yield or purity. These practices align with industry standards for handling reactive intermediates and ensure that researchers can access high-quality material for their synthetic endeavors.
Looking ahead, the demand for 2-(Difluoromethyl)pyridine-3-carbonyl chloride is expected to grow as more research focuses on fluorinated compounds with improved pharmacological profiles. The continued exploration of its synthetic applications will likely uncover new ways to incorporate this motif into drug candidates across multiple therapeutic areas. As computational chemistry tools become more sophisticated, virtual screening methods will further aid in identifying promising derivatives based on their structural features and predicted biological activities. This synergy between experimental synthesis and computational modeling holds great promise for accelerating drug discovery efforts.
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